![molecular formula C26H22N4O2S2 B11650644 N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] CAS No. 439133-18-3](/img/structure/B11650644.png)
N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]
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Overview
Description
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two pyridin-2-ylsulfanylacetamide groups attached at the 4,4’ positions, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves the coupling of biphenyl derivatives with pyridin-2-ylsulfanylacetamide precursors. One common method includes the use of diazonium salts and subsequent coupling reactions under controlled conditions . The reaction conditions often involve the use of solvents like dioxane and catalysts such as perchloric acid to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] involves its interaction with molecular targets through coordination bonds and hydrogen bonding. The biphenyl core provides structural stability, while the pyridin-2-ylsulfanylacetamide groups facilitate binding to metal ions and other targets. This interaction can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with pyridine groups, used in similar applications.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): A biphenyl derivative with different functional groups, used in coordination chemistry.
Uniqueness
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] stands out due to its specific combination of biphenyl and pyridin-2-ylsulfanylacetamide groups, which provide unique binding properties and stability. This makes it particularly valuable in applications requiring strong and selective interactions with metal ions and other targets.
Biological Activity
N,N'-Biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with two pyridinyl sulfanyl acetamide groups, contributing to its unique biological profile. The chemical formula is C21H20N4S2, and it has been synthesized for various biological assays.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In a study assessing its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages, N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
The biological activity of N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Signaling Pathways : It has been shown to interfere with NF-kB signaling, which is crucial in the inflammatory response.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins involved in inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] against various pathogens. The results confirmed its effectiveness, especially against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using murine models demonstrated that treatment with N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] significantly reduced inflammation markers in tissues subjected to LPS challenges. The results showed decreased edema and lower levels of inflammatory mediators compared to controls.
Properties
CAS No. |
439133-18-3 |
---|---|
Molecular Formula |
C26H22N4O2S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C26H22N4O2S2/c31-23(17-33-25-5-1-3-15-27-25)29-21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-24(32)18-34-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChI Key |
APVWMOSAMXYICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
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